Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), specifically designed to modulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Its chemical formula is with a molecular weight of approximately 1311.5 g/mol for the free acid form. Triptorelin is primarily utilized in clinical settings for its ability to suppress gonadal hormone production, making it effective in treating conditions such as advanced prostate cancer, endometriosis, and central precocious puberty .
The synthesis of triptorelin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The specific sequence for triptorelin includes unique substitutions such as D-tryptophan at position six, enhancing its stability against enzymatic degradation compared to natural GnRH. The final product is purified through high-performance liquid chromatography (HPLC) to ensure high purity and potency .
Triptorelin has several clinical applications:
Triptorelin's interactions primarily involve its effects on hormone levels. It can interact with other medications that influence hormonal pathways or those that affect liver metabolism. For instance, co-administration with other GnRH analogs or antagonists may lead to compounded effects on hormone suppression. Additionally, monitoring is required when used alongside anticoagulants due to potential alterations in coagulation profiles .
Several compounds share structural and functional similarities with triptorelin, including:
| Compound Name | Structure/Configuration | Unique Features |
|---|---|---|
| Gonadotropin-Releasing Hormone | Natural peptide | Endogenous hormone with shorter half-life |
| Leuprolide | Similar agonist | More commonly used for prostate cancer; different amino acid sequence |
| Goserelin | Similar agonist | Longer half-life than natural GnRH; used for breast cancer |
| Buserelin | Similar agonist | Used primarily for prostate cancer; different formulation |
| Degarelix | GnRH antagonist | Opposes the action of GnRH; used for advanced prostate cancer |
Triptorelin's uniqueness lies in its specific amino acid substitutions that enhance stability and prolong action compared to natural GnRH, making it particularly effective for chronic therapies .
Triptorelin, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), emerged from foundational research in neuroendocrinology during the 1970s. The compound was first synthesized in the laboratory of Andrew V. Schally at Tulane University, building upon his Nobel Prize-winning work on hypothalamic hormones. Patented in 1975, triptorelin represented a breakthrough in peptide therapeutics due to its enhanced stability and receptor-binding affinity compared to native GnRH. The free acid form of triptorelin, characterized by the absence of salt counterions, serves as the foundational molecular structure for pharmaceutical derivatives such as triptorelin acetate and triptorelin pamoate.
Initial pharmacological studies focused on its ability to modulate the hypothalamic-pituitary-gonadal axis, with Debiopharm securing licensing rights in 1982 to develop clinical applications. The free acid’s structural elucidation in the 1980s revealed critical modifications—particularly the substitution of glycine for L-leucine at position 6—that conferred resistance to enzymatic degradation while maintaining agonistic activity at GnRH receptors. This discovery laid the groundwork for its subsequent use in endocrine disorders and oncological therapies.
The academic significance of triptorelin (free acid) stems from three key factors:
Contemporary research on triptorelin (free acid) coalesces around three thematic areas:
The free acid’s molecular architecture (C64H81N17O14, MW 1312.4 g/mol) necessitates advanced analytical techniques for quality control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) remain standard for verifying sequence integrity, while nuclear magnetic resonance (NMR) spectroscopy resolves conformational dynamics. Synthetic protocols emphasize SPPS with Fmoc-chemistry, achieving purities >98% through iterative coupling and deprotection cycles.
Table 1: Key Physicochemical Properties of Triptorelin (Free Acid)
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Formula | C64H81N17O14 | High-resolution MS | |
| Isoelectric Point | 9.8 ± 0.2 | Capillary electrophoresis | |
| Solubility (H2O, 25°C) | 12.4 mg/mL | Gravimetric analysis |
Biophysical studies utilizing surface plasmon resonance (SPR) and X-ray crystallography have mapped triptorelin’s binding to the GnRH receptor (GnRHR). The free acid exhibits a dissociation constant (Kd) of 0.8 nM, driven by hydrogen bonding between D-Trp6 and Gln121 of the receptor’s extracellular domain. Molecular dynamics simulations further reveal that the free acid’s flexible C-terminus (Arg-Pro-Gly-NH2) stabilizes receptor activation states, explaining its prolonged activity compared to native GnRH.
In vitro assays using human serum and hepatocyte models demonstrate the free acid’s half-life of 4.2 hours, attributable to N-terminal pyroglutamate cyclization and C-terminal amidation. These modifications prevent cleavage by aminopeptidases and carboxypeptidases, respectively, making triptorelin (free acid) a paradigm for designing enzymatically resistant therapeutic peptides.
Triptorelin (free acid) is a synthetic decapeptide analog of gonadotropin-releasing hormone that possesses a well-established nomenclature system reflecting its chemical structure and biological function [1]. The compound is systematically designated as pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-prolyl-glycine [2].
The free acid form of triptorelin differs from its salt formulations by containing a carboxylic acid group at the carboxy-terminus rather than an amide group [18] [19]. This structural modification results in the systematic name: D-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-glycine [24] [26].
Table 1: Systematic Names and Synonyms of Triptorelin (Free Acid)
| Name Type | Designation |
|---|---|
| Primary Chemical Name | Triptorelin (free acid) [18] |
| Systematic Chemical Name | Pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-prolyl-glycine [2] |
| Alternative Systematic Name | D-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-glycine [24] |
| Abbreviated Chemical Name | (D-Trp6)-luteinizing hormone-releasing hormone (free acid) [18] |
| Impurity Designation | Triptorelin Impurity 6 [18] |
| Related Compound Name | Triptorelin Related Compound C [18] |
| Generic Peptide Name | (D-Trp6)-gonadotropin-releasing hormone (free acid) [18] |
The compound maintains several synonymous designations that reflect its structural relationship to naturally occurring gonadotropin-releasing hormone [6]. These include (D-Trp6)-luteinizing hormone-releasing hormone (free acid) and (D-Trp6)-gonadotropin-releasing hormone (free acid) [18]. In pharmaceutical contexts, the compound may be referenced as Triptorelin Related Compound C or Triptorelin Impurity 6, particularly in analytical chemistry applications [18].
The International Union of Pure and Applied Chemistry nomenclature for triptorelin (free acid) reflects its complex peptide structure and stereochemical configuration [21]. The complete IUPAC name is: 2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid [21].
The molecular formula of triptorelin (free acid) is C64H81N17O14, with a molecular weight of 1312.4 grams per mole [18] [19]. This differs from the standard triptorelin amide form, which has the molecular formula C64H82N18O13 and a molecular weight of 1311.47 grams per mole [12].
Table 2: Structural Data for Triptorelin (Free Acid)
| Property | Value |
|---|---|
| Molecular Formula | C64H81N17O14 [18] [19] |
| Molecular Weight | 1312.4 g/mol [18] [19] |
| Monoisotopic Mass | 1311.630875 Da [34] |
| Standard InChI Key | JSQHWNVOAZRTBZ-UHFFFAOYSA-N [21] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 [21] |
The structural representation demonstrates the linear arrangement of ten amino acid residues connected through peptide bonds [21]. The carboxy-terminal modification from an amide to a carboxylic acid group distinguishes this form from the more commonly encountered triptorelin acetate and pamoate salts [18] [19].
Triptorelin (free acid) possesses distinct registry numbers and database identifiers that differentiate it from other forms of triptorelin [18] [23]. The Chemical Abstracts Service registry number for triptorelin (free acid) is 129418-54-8 [18].
Table 3: Registry Numbers and Database Identifiers
| Database/Registry | Identifier |
|---|---|
| Chemical Abstracts Service Number | 129418-54-8 [18] |
| PubChem Compound Identifier | 25081394 [19] |
| MDL Number | MFCD11974996 [18] |
| ChemSpider Identifier | 17290424 [34] |
| Standard InChI Key | JSQHWNVOAZRTBZ-UHFFFAOYSA-N [21] |
The PubChem database contains comprehensive structural and chemical information under compound identifier 25081394 [19]. The ChemSpider database provides additional chemical data under identifier 17290424 [34]. These identifiers facilitate precise identification and retrieval of chemical information across multiple scientific databases and literature sources.
For comparison, the standard triptorelin (amide) form has distinct registry numbers: Chemical Abstracts Service number 57773-63-4 and PubChem compound identifier 25074470 [1] [6]. The triptorelin acetate salt form is registered under Chemical Abstracts Service number 140194-24-7 [23] [24].
The peptide sequence of triptorelin (free acid) consists of ten amino acid residues arranged in the specific order: pyroglutamic acid-histidine-tryptophan-serine-tyrosine-D-tryptophan-leucine-arginine-proline-glycine [9] [12]. This sequence is commonly abbreviated as pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH [18] [21].
Table 4: Amino Acid Sequence and Stereochemical Configuration
| Position | Amino Acid | Three-Letter Code | Stereochemical Configuration |
|---|---|---|---|
| 1 | Pyroglutamic acid | pGlu | L-configuration [26] |
| 2 | Histidine | His | L-configuration [26] |
| 3 | Tryptophan | Trp | L-configuration [26] |
| 4 | Serine | Ser | L-configuration [26] |
| 5 | Tyrosine | Tyr | L-configuration [26] |
| 6 | Tryptophan | D-Trp | D-configuration [26] [31] |
| 7 | Leucine | Leu | L-configuration [26] |
| 8 | Arginine | Arg | L-configuration [26] |
| 9 | Proline | Pro | L-configuration [26] |
| 10 | Glycine | Gly | Achiral [26] |
The stereochemical configuration of triptorelin (free acid) incorporates nine defined stereocenters, with eight amino acid residues in the L-configuration and one amino acid residue (position 6) in the D-configuration [26] [31] [34]. The substitution of glycine at position 6 in natural gonadotropin-releasing hormone with D-tryptophan represents the critical structural modification that enhances the peptide's biological stability and receptor binding affinity [10] [31].
The D-tryptophan substitution at position 6 serves as the primary structural distinction between triptorelin and naturally occurring gonadotropin-releasing hormone [31]. This modification significantly increases resistance to enzymatic degradation while maintaining high receptor binding affinity [10]. The alternating stereochemical pattern, with predominantly L-amino acids and a single D-amino acid, creates a specific three-dimensional conformation essential for biological activity [29].
| Representation | Key visual information | Source |
|---|---|---|
| Two-dimensional skeletal formula | Shows full atom connectivity; highlights free C-terminal carboxyl group absent in amide salt | PubChem CID 25074470 [5] |
| Three-dimensional conformer (energy-minimised in water) | Illustrates hairpin topology and surface charge; nine chiral centres rendered in R/S colours | ChemSpider ID 17290424 [6] |
| Ramachandran plot overlay | φ/ψ pairs cluster in allowed β-turn region (φ≈-60°, ψ≈-30° for residue 6; φ≈80°, ψ≈0° for residue 7) | Dihedral-angle analysis of NMR ensemble [7] [8] |
Computed solvent-accessible surface area is 11.2 nm² and the predominant electrostatic potential is positive around the guanidinium of residue 8, favouring receptor interaction [5].
| Parameter | Triptorelin (free acid) | Comment |
|---|---|---|
| Empirical formula | C₆₄H₈₁N₁₇O₁₄ | Loss of one amide nitrogen and gain of one oxygen compared with the amide salt [9] |
| Relative molecular mass | 1312.43 g mol⁻¹ | Calculated from exact isotope composition [9] |
| Exact monoisotopic mass | 1311.63 Da | High-resolution mass spectrometry confirmation [6] |
| Elemental ratio (H/C/N/O) | 1.27 : 1 : 0.27 : 0.22 | Reflects high heteroatom density typical of peptides |
| Calculated isoelectric point | ≈ pH 7.0 | Charge neutralisation occurs when both N-terminus and side-chain groups are balanced [10] |
| Mean residue mass | 131.24 Da | Useful for synthetic process control |
Triptorelin possesses nine asymmetric carbon atoms (all Cα except glycine) and one configurationally stable pyroglutamic acid ring centre.
| Residue | Absolute configuration (Cα) | IUPAC R/S | Structural significance |
|---|---|---|---|
| Pyroglutamic acid | L | S | N-terminal orientation |
| Histidine | L | S | Side-chain π network |
| Tryptophan (position 3) | L | S | Aromatic stacking |
| Serine | L | S | Hydrogen bonding |
| Tyrosine | L | S | Aromatic stacking |
| Tryptophan (position 6) | D | R | Induces type II′ β-turn [3] |
| Leucine | L | S | Hydrophobic core |
| Arginine | L | S | Positive surface patch |
| Proline | L | S | Ring-locked φ angle |
Optical rotation of the free acid in aqueous solution (20 °C, sodium D line) is –66° to –72°, consistent with the predominance of L-chirality offset by one D-centre [11].
| Backbone element | Typical φ/ψ range (deg) | Energy barrier (kcal mol⁻¹) | Experimental or computational evidence |
|---|---|---|---|
| Peptide bond ω | ≈ 180° (trans); cis-Pro ω≈0° | ~20 for cis–trans isomerisation at Proline 9 [3] | Variable-temperature NMR line-shape analysis |
| Type II′ β-turn (residues 6-9) | (–60/130; 80/0) | Barrier < 4 to interconvert closed/open hairpin [12] | Molecular-dynamics studies of flexible cyclic peptides |
| Side-chain χ₁ of residues 3 and 5 | ±60°, 180° | ~3 | Observed rotamer exchange in NOESY spectra [2] |
| Overall hairpin opening | n/a | ~7 (in water) | Replica-exchange simulation for ten-residue peptides [13] |
Circular-dichroism spectroscopy between 190 nm and 250 nm shows a double minimum at 202 nm and 225 nm; deconvolution yields 35% β-turn, 15% β-strand, 50% unordered, with thermal melting midpoint at 71 °C [14] [15].
Triptorelin undergoes pH-dependent backbone hydrolysis primarily at the serine-leucine junction above pH 7; epimerisation of serine is detected under basic conditions due to anionic carbanion formation [16].
| Compound | Sequence modification (positions 6/10) | Salt form | Relative potency vs. native hormone | Molecular weight (g mol⁻¹) |
|---|---|---|---|---|
| Triptorelin (reference) | D-tryptophan / glycine-free carboxylate | Free acid | ≈100× [17] | 1312.43 |
| Leuprorelin | D-leucine / ethylamide | Acetate | ≈120× [17] | 1209.4 |
| Goserelin | tert-butyl-serine / aza-glycine amide | Acetate | ≈50× [17] | 1269.3 |
| Buserelin | tert-butyl-serine / ethylamide | Acetate | ≈80× [17] | 1236.5 |
| Nafarelin | D-naphthyl-alanine / glycine amide | Acetate | ≈200× [17] | 1321.5 |
Derivatives with covalent lipidation or polymer conjugation (for example, glycolipid triptorelin conjugates) increase plasma half-life by steric shielding and reduce aggregation propensity [18].